2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride
Overview
Description
2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride, commonly known as 2AP-NTFM, is an important synthetic compound used in a variety of scientific research applications. It is a white, crystalline powder, with a molecular weight of 375.90 g/mol, and a melting point of 149-152°C. 2AP-NTFM is a derivative of the amino acid phenylalanine, and is used in a range of applications, including protein synthesis, enzyme inhibition, and signal transduction.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Compounds with structures similar to 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride have been explored for their therapeutic potentials in various diseases. For example, the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols were evaluated for their potential in organ transplantation, showcasing the importance of such compounds in designing new immunosuppressive drugs (Kiuchi et al., 2000).
Pharmacokinetics and Drug Metabolism
Research into the pharmacokinetics and metabolism of related compounds provides insights into how modifications to the propanamide structure can influence drug absorption, distribution, metabolism, and excretion. Studies like the physiologically based pharmacokinetic modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in rats offer valuable data for understanding the behavior of similar compounds within biological systems (Meno-Tetang et al., 2006).
Biochemical Research
The investigation into the biochemical mechanisms of action for compounds structurally similar to 2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride can inform on their potential biological targets and effects. For example, studies on the brain penetration and phosphorylation of FTY720 in the central nervous system during experimental autoimmune encephalomyelitis provide insights into how such compounds can affect immune modulation and neurological pathways, which could be relevant for multiple sclerosis treatment (Foster et al., 2007).
Anticancer Research
The modification of propanamide derivatives and their evaluation for anticancer activity represents another significant area of research. For instance, the synthesis and anticancer activity evaluation of certain propanamide derivatives highlight the potential of these compounds in developing new therapeutic agents for cancer treatment (El Rayes et al., 2019).
properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12;/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJQMVYHDPTFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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